molecular formula C20H18BrN3O4S B2941719 N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide CAS No. 422287-88-5

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Numéro de catalogue: B2941719
Numéro CAS: 422287-88-5
Poids moléculaire: 476.35
Clé InChI: VRSOVINVVCTIHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide ( 422287-88-5) is a synthetic organic compound with a molecular formula of C20H18BrN3O4S and a molecular weight of 476.34 g/mol . This complex molecule is constructed from two key pharmacophoric elements: a 1,3-benzodioxole moiety and a 6-bromo-2-thioxo-1,2-dihydroquinazolin-4(3H)-one system, connected through a butanamide linker. The 1,3-benzodioxole group, a methylenedioxy-functionalized benzene derivative, is a recognized structural component in numerous bioactive compounds and is known to influence cytochrome P450 interactions . The quinazolinone core is a privileged scaffold in medicinal chemistry, with the bromo substituent at the 6-position and the thioxo group at the 2-position offering specific vectors for molecular modification and interaction with biological targets. The specific mechanism of action and full biological profile of this compound are subjects of ongoing research, but its structure suggests potential as a valuable chemical probe for studying enzyme inhibition, particularly within kinase or dehydrogenase families. This product is intended for research and development purposes in chemical and pharmaceutical laboratories. It is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Available from various chemical suppliers .

Propriétés

Numéro CAS

422287-88-5

Formule moléculaire

C20H18BrN3O4S

Poids moléculaire

476.35

Nom IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

InChI

InChI=1S/C20H18BrN3O4S/c21-13-4-5-15-14(9-13)19(26)24(20(29)23-15)7-1-2-18(25)22-10-12-3-6-16-17(8-12)28-11-27-16/h3-6,8-9H,1-2,7,10-11H2,(H,22,25)(H,23,29)

Clé InChI

VRSOVINVVCTIHV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Solubilité

not available

Origine du produit

United States

Activité Biologique

N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a complex organic compound with notable biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24 H18 Br N3 O4 S
Molecular Weight 524.39 g/mol
SMILES C(c1ccc2c(c1)OCO2)NC(c1ccc(CN2C(c3cc(ccc3NC2=S)[Br])=O)cc1)=O
LogP 4.709
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 2
Polar Surface Area 68.847

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone-based hybrids, including derivatives like N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Tyrosine Kinase : Quinazolinone derivatives often serve as selective inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. For example, compounds in this class have demonstrated IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line .
  • Molecular Docking Studies : Molecular docking analyses suggest that these compounds can effectively bind to target proteins involved in cancer progression, thereby inhibiting their activity. The binding affinities correlate with the observed cytotoxic effects in vitro .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against gram-positive bacteria and fungi:

  • Microbial Assays : Studies indicate that certain quinazolinone-sulfonamide hybrids show significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and fungal species like Aspergillus niger. The presence of halogenated substituents enhances their efficacy .
  • Structure-Activity Relationship (SAR) : SAR analyses reveal that modifications to the quinazolinone scaffold can lead to increased antimicrobial potency, particularly when bulky groups are present at specific positions on the molecule .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has been explored for its anti-inflammatory properties:

  • COX Inhibition : Compounds in this class have shown potential as COX inhibitors, which are critical in mediating inflammatory responses. The presence of specific functional groups can enhance selectivity for COX isoforms .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the effects of a series of quinazolinone derivatives on MDA-MB-231 cells, revealing that the most potent compounds had IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Antimicrobial Efficacy Testing : In a comparative study of various quinazolinone derivatives, one compound exhibited superior antibacterial activity against multiple strains compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s bromo substituent increases its lipophilicity (XlogP ~3.1) compared to the morpholinyl-sulfanyl analog (XlogP 2.6) . The morpholine group introduces polarity, reducing logP.
  • The NB compound’s nitroso and hydroxymethyl groups further lower logP (~1.8), enhancing aqueous solubility for bioadhesive applications .

Hydrogen Bonding and Solubility :

  • The target compound’s sulfanylidene and benzodioxol groups contribute to a high polar surface area (~160 Ų), favoring solubility but limiting membrane permeability.
  • NB’s lower polar surface area (~120 Ų) balances solubility with adhesion properties in bioadhesive formulations .

Functional Group Reactivity: The sulfanylidene (C=S) group in the target compound may enhance metal-binding or redox activity compared to the thioether (C-S-C) in the analog. NB’s nitroso group (-NO) is redox-active, enabling crosslinking in bioadhesives .

Q & A

Q. Table 1: Key Synthesis Steps

StepReaction TypeKey Reagents/TechniquesReference
1CyclizationAmmonium persulfate (APS) for radical initiation
2CouplingFlow reactor for controlled oxidation
3Sulfur insertionDBU-mediated stabilization

How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Characterization requires a combination of analytical techniques:

  • Mass spectrometry (MS): Confirm molecular weight (e.g., monoisotopic mass ~722.37 Da) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): Assign peaks for the benzodioxole (δ 5.9–6.2 ppm) and quinazoline (δ 7.5–8.5 ppm) protons .
  • X-ray crystallography: Resolve the sulfanylidene and bromo substituent positions in solid-state structures, as done for similar triazole derivatives .

What stability considerations are critical for storage and handling?

Methodological Answer:

  • Storage conditions: Store at –20°C under inert gas (argon) to prevent oxidation of the sulfanylidene group, as recommended for sulfonamide analogs .
  • Light sensitivity: Protect from UV exposure due to the bromo-substituted quinazoline core, which may degrade under prolonged light .

Advanced Research Questions

How can contradictory data on the compound’s reactivity be resolved?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting sulfanylidene stability .
  • Statistical modeling: Apply ANOVA to reconcile discrepancies in reaction yields reported across studies .
  • In situ monitoring: Employ Raman spectroscopy or HPLC to track intermediate formation and degradation pathways .

What strategies optimize yield in multi-step synthesis?

Methodological Answer:

  • Flow chemistry: Continuous flow systems reduce side reactions in bromo-quinazoline formation, improving yield by 15–20% compared to batch methods .
  • Microwave-assisted synthesis: Accelerate cyclization steps (e.g., benzodioxole coupling) while maintaining regioselectivity .
  • Catalyst screening: Test palladium/copper catalysts for Suzuki-Miyaura coupling of the bromo-substituted intermediate .

Q. Table 2: Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CPrevents thermal degradation of sulfanylidene
SolventDMF/THF (3:1)Enhances solubility of polar intermediates
CatalystPd(PPh₃)₄Improves cross-coupling efficiency

What in vitro assays are suitable for studying its biological mechanism?

Methodological Answer:

  • Kinase inhibition assays: Test activity against tyrosine kinases, given structural similarities to quinazoline-based inhibitors (e.g., EGFR targeting) .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, with positive controls like doxorubicin .
  • Molecular docking: Simulate interactions with ATP-binding pockets using AutoDock Vina, validated by X-ray co-crystallography data .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.